4-Bromo-2-fluorobenzaldehyde
Overview
Description
4-Bromo-2-fluorobenzaldehyde is a halogenated aromatic aldehyde that has been utilized in various chemical syntheses. It serves as an intermediate in the production of more complex organic compounds. The presence of both bromine and fluorine atoms on the benzene ring makes it a versatile reagent for further functionalization through various organic reactions.
Synthesis Analysis
The synthesis of compounds related to 4-Bromo-2-fluorobenzaldehyde has been explored in several studies. For instance, a synthesis route for poly(iminophenol)s derived from 4-bromobenzaldehyde has been reported, where Schiff base monomers were synthesized by condensation reactions and then converted to polyphenol derivatives through oxidative polycondensation . Another study describes a scalable synthesis of 2-bromo-3-fluorobenzonitrile, which could be related to the synthesis of 4-Bromo-2-fluorobenzaldehyde, by halodeboronation of aryl boronic acids . Additionally, a synthesis of Methyl 4-Bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene, involving bromination and hydrolysis to give 4-bromo-2-fluorobenzaldehyde, has been documented .
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-fluorobenzaldehyde has been investigated using X-ray diffraction and vibrational spectroscopy. Computational studies using density functional theory have supported the experimental results, revealing that the molecule crystallizes in an orthorhombic space group with an O-trans conformation . The study also compared the halogen effect by theoretically studying chloro- and bromo-analogs of the compound .
Chemical Reactions Analysis
4-Bromo-2-fluorobenzaldehyde can undergo various chemical reactions due to the presence of reactive sites on the molecule. For example, the synthesis of poly(iminophenol)s involves the use of 4-bromobenzaldehyde in condensation reactions to form Schiff base monomers . The compound can also be used in halogen-exchange reactions, as demonstrated by the synthesis of 4-fluorobenzaldehyde from 4-chlorobenzaldehyde, which suggests that similar halogen-exchange methods could be applied to 4-Bromo-2-fluorobenzaldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-2-fluorobenzaldehyde and related compounds have been characterized using various techniques. The synthesized poly(iminophenol)s derived from 4-bromobenzaldehyde were characterized by solubility tests, FT-IR, NMR, and other spectroscopic methods . The electrochemical and optical properties of these compounds were also investigated, providing insights into their electronic structures and potential applications . The crystal structure analysis of 2-fluoro-4-bromobenzaldehyde provided detailed information on its molecular conformation and stability .
Scientific Research Applications
Synthesis and Chemical Applications
- Organic Synthesis : 4-Bromo-2-fluorobenzaldehyde is used as a starting material in the synthesis of various organic compounds. For instance, it was used in the synthesis of Methyl 4-Bromo-2-methoxybenzoate, demonstrating its utility in complex organic synthesis processes (Chen, 2008).
- Analytical Chemistry : In the production of active drug substances, controlling impurities in starting materials like 4-Bromo-2-fluorobenzaldehyde is crucial. Its analysis and separation of its regioisomers present significant challenges due to the physical-chemical similarities of the impurities, impacting the purity of the final substance (Shen et al., 2016).
Molecular Structure and Properties
- Structural Analysis : The molecular structure and properties of 4-Bromo-2-fluorobenzaldehyde were investigated using X-ray diffraction technique and vibrational spectroscopy. This research provides insights into the molecular dimer formation and characteristic frequencies of the compound (Tursun et al., 2015).
Applications in Material Science
- Preparation of Fluorinated Compounds : The compound is used in the preparation of fluorinated benzothiazepines and pyrazolines, which have potential applications in material science (Jagadhani et al., 2015).
Advanced Drug Synthesis
- EGFR-Kinase Inhibitors : 4-Bromo-2-fluorobenzaldehyde was used in the synthesis of tetra-orthogonally-substituted aromatics, which were further converted into EGFR inhibitors related to Gefitinib, showing its potential in advanced drug development (Close et al., 2016).
Other Notable Applications
- Spectroscopy and Theoretical Studies : The compound has been studied for its spectroscopic properties and theoretical simulations, providing valuable data for understanding its chemical behavior (Ribeiro-Claro et al., 2002).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-fluorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCARQPLANFGQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70973434 | |
Record name | 4-Bromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluorobenzaldehyde | |
CAS RN |
57848-46-1, 93777-26-5 | |
Record name | 4-Bromo-2-fluorobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57848-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-2-fluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057848461 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-Bromo-2-fluorobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093777265 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-2-fluorobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70973434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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